![molecular formula C8H7ClFNO3S B3034354 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride CAS No. 160233-26-1](/img/structure/B3034354.png)
3-Acetamido-4-fluorobenzene-1-sulfonyl chloride
Overview
Description
3-Acetamido-4-fluorobenzene-1-sulfonyl chloride, also known as 4-FAS, is a synthetic organic compound with a variety of applications in the scientific research field. It is a colorless liquid with a melting point of 37.5°C and a boiling point of 142°C. 4-FAS is a sulfonyl chloride derivative of the aromatic compound 4-fluorobenzene, and is used in a variety of laboratory experiments.
Scientific Research Applications
Intermediate Synthesis in Pharmaceutical Development 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride has been utilized as a versatile intermediate in the synthesis of various pharmacologically active compounds. For example, it has been used in the multi-step synthesis of Lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID). The process involves multiple steps, including acetylation, sulfonylation, ammonolysis, deacetylation, chlorine displacement, and desulfonamide reactions, demonstrating the compound's utility in complex organic syntheses (Sun Chong-lu, 2013).
Dye Intermediate Synthesis The compound also serves as a key intermediate in the synthesis of dye components. For instance, 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, was synthesized using 4-acetamidobenzenesulfonyl chloride. Factors affecting the yield of this synthesis were thoroughly investigated, optimizing the process to achieve a high yield of 84.2% (Yu Chang-shun, 2008).
Antibacterial Agent Synthesis A study focused on synthesizing N-substituted sulfonamides with a benzodioxane moiety, revealing significant antibacterial properties. The process began by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, leading to the creation of potent antibacterial agents against various bacterial strains (M. Abbasi et al., 2016).
Sultam Synthesis and Biological Activity The synthesis of sultams, a class of molecules with a broad range of biological activities, has been facilitated by the use of α-fluorobenzenesulfonyl chlorides, including 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride. This versatile building block has been used to synthesize benzofused sultams with secondary sulfonamide, showing potential in probing biological pathways and therapeutic development (F. Ullah et al., 2010).
Mechanism Studies in Hydrolysis Reactions The hydrolysis mechanisms of various sulfonyl chlorides, including 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride, have been studied to understand their reaction kinetics and mechanism variations. Such studies provide insights into the behavior of these compounds under different chemical conditions (Bentley Tw, 2015).
properties
IUPAC Name |
3-acetamido-4-fluorobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-4-6(15(9,13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHTYCODTAPJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-4-fluorobenzene-1-sulfonyl chloride | |
CAS RN |
160233-26-1 | |
Record name | 3-acetamido-4-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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